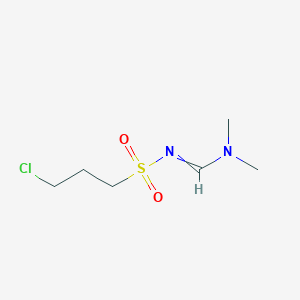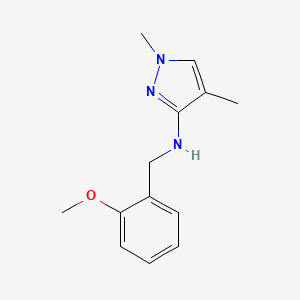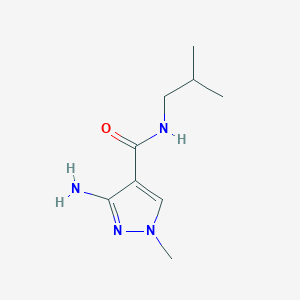
N'-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloropropanesulfonyl group attached to a dimethylmethanimidamide moiety, which imparts distinct chemical reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-chloropropanesulfonyl chloride with N,N-dimethylmethanimidamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethyl acetate, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloropropanesulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The presence of the sulfonyl group allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.
科学的研究の応用
N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide has a wide range of scientific research applications, including:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide involves its interaction with molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways and exert its effects at the molecular level.
類似化合物との比較
Similar Compounds
3-Chloropropanesulfonyl chloride: A precursor used in the synthesis of N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide.
N,N-Dimethylmethanimidamide: Another precursor that contributes to the compound’s structure.
Sulfonamide Derivatives: Compounds with similar sulfonyl functional groups that exhibit comparable reactivity and applications.
Uniqueness
N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C6H13ClN2O2S |
|---|---|
分子量 |
212.70 g/mol |
IUPAC名 |
N'-(3-chloropropylsulfonyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H13ClN2O2S/c1-9(2)6-8-12(10,11)5-3-4-7/h6H,3-5H2,1-2H3 |
InChIキー |
ZDNNSRHCNHBWLH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NS(=O)(=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)
![6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile](/img/structure/B11741312.png)

![4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11741321.png)


![1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741339.png)
![1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741340.png)
![1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741347.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741353.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741354.png)
![1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11741372.png)

